molecular formula C16H19N3O3 B5654588 N-cyclohexyl-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide

N-cyclohexyl-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B5654588
M. Wt: 301.34 g/mol
InChI Key: PLVLZWFYEJCQRC-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclohexyl group, a furan ring, and a pyridazinone moiety, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions One common method starts with the preparation of the furan-2-yl derivative, followed by the formation of the pyridazinone ring through cyclization reactions

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes the use of high-yield reactions, cost-effective reagents, and efficient purification techniques. The reaction conditions are carefully monitored to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The pyridazinone moiety can be reduced to form dihydropyridazinone derivatives.

    Substitution: The cyclohexyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or aryl halides in the presence of a base (e.g., sodium hydride, NaH) are used for substitution reactions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydropyridazinone derivatives.

    Substitution: Various alkyl or aryl derivatives depending on the substituent introduced.

Scientific Research Applications

N-cyclohexyl-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Molecular docking studies have shown favorable binding interactions with target proteins such as Myeloid Cell Leukemia-1 (Mcl-1) and Carbonic anhydrase IX (CA IX) .

Comparison with Similar Compounds

Similar Compounds

    4-phenyl-(2-furoyl)-thiosemicarbazide (Hpfth): A related compound with a furan ring and thiosemicarbazide moiety.

    N-cyclohexyl-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide derivatives: Various derivatives with different substituents on the cyclohexyl or furan rings.

Uniqueness

This compound stands out due to its unique combination of structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-cyclohexyl-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c20-15(17-12-5-2-1-3-6-12)11-19-16(21)9-8-13(18-19)14-7-4-10-22-14/h4,7-10,12H,1-3,5-6,11H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLVLZWFYEJCQRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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